Product packaging for (2S,4R)-N-[(1S,2S)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidin-1-ium-2-carboxamide;chloride(Cat. No.:CAS No. 21462-39-5)

(2S,4R)-N-[(1S,2S)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidin-1-ium-2-carboxamide;chloride

Cat. No.: B000296
CAS No.: 21462-39-5
M. Wt: 461.4 g/mol
InChI Key: AUODDLQVRAJAJM-XJQDNNTCSA-N
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Description

Clindamycin hydrochloride is a potent semisynthetic lincosamide antibiotic derivative of lincomycin, specifically designed for research applications in microbiology and cellular biology. Its primary mechanism of action involves binding to the 50S subunit of the bacterial ribosome, thereby inhibiting peptide bond formation and early chain termination during protein synthesis. This action is predominantly bacteriostatic. Researchers utilize this compound extensively to study Gram-positive aerobic bacteria, such as Staphylococcus aureus (including methicillin-resistant strains, MRSA) and Streptococcus species, as well as a wide spectrum of anaerobic pathogens. Its value extends to investigations of antimicrobial resistance mechanisms, including ribosomal modification and efflux pumps. Furthermore, clindamycin hydrochloride is a critical tool for exploring bacterial toxin production, as in the case of toxic shock syndrome toxin, and for modeling anaerobic infections in various in vitro and in vivo research systems. This high-purity compound is essential for advancing our understanding of bacterial pathogenesis and developing novel therapeutic strategies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H34Cl2N2O5S B000296 (2S,4R)-N-[(1S,2S)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidin-1-ium-2-carboxamide;chloride CAS No. 21462-39-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

21462-39-5

Molecular Formula

C18H34Cl2N2O5S

Molecular Weight

461.4 g/mol

IUPAC Name

(2S,4R)-N-[(1S,2S)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidin-1-ium-2-carboxamide chloride

InChI

InChI=1S/C18H33ClN2O5S.ClH/c1-5-6-10-7-11(21(3)8-10)17(25)20-12(9(2)19)16-14(23)13(22)15(24)18(26-16)27-4;/h9-16,18,22-24H,5-8H2,1-4H3,(H,20,25);1H/t9-,10+,11-,12+,13-,14+,15+,16+,18+;/m0./s1

InChI Key

AUODDLQVRAJAJM-XJQDNNTCSA-N

Isomeric SMILES

CCC[C@@H]1C[C@H]([NH+](C1)C)C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)O)O)O)[C@H](C)Cl.[Cl-]

Canonical SMILES

CCCC1CC([NH+](C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)Cl.[Cl-]

Other CAS No.

21462-39-5

Pictograms

Irritant

Related CAS

18323-44-9 (Parent)

Synonyms

7 Chloro 7 deoxylincomycin
7-Chloro-7-deoxylincomycin
Chlolincocin
Chlorlincocin
Cleocin
Clindamycin
Clindamycin Hydrochloride
Clindamycin Monohydrochloride
Clindamycin Monohydrochloride, Monohydrate
Dalacin C
Hydrochloride, Clindamycin
Monohydrate Clindamycin Monohydrochloride
Monohydrochloride, Clindamycin
Monohydrochloride, Monohydrate Clindamycin

Origin of Product

United States

Molecular Mechanism of Action of Clindamycin Hydrochloride

Ribosomal Binding and Inhibition of Bacterial Protein Synthesis

Clindamycin (B1669177) achieves its antibacterial effect by interfering with the fundamental machinery of bacterial protein synthesis. It prevents the formation of peptide bonds, thereby halting the production of essential bacterial proteins wikipedia.orgnih.gov.

Specificity for the 50S Ribosomal Subunit

The inhibitory action of clindamycin is highly specific, targeting the 50S ribosomal subunit of bacteria fishersci.cawikipedia.orgmims.comnih.gov. More precisely, clindamycin binds to the 23S ribosomal RNA (rRNA) component within this 50S subunit mims.com. The X-ray crystal structures of clindamycin bound to ribosomes from various bacteria, such as Escherichia coli, Deinococcus radiodurans, and Haloarcula marismortui, have been determined, providing insights into its binding interactions.

Structural Analogy to Transfer RNA (tRNA) Molecules

The molecular mechanism of clindamycin's action is partly attributed to its three-dimensional structure, which bears a close resemblance to the 3'-ends of L-Pro-Met-tRNA and deacylated-tRNA molecules during the peptide elongation cycle mims.com. By acting as a structural analog to these tRNA molecules, clindamycin is believed to impair the initiation of peptide chains and may promote the dissociation of peptidyl-tRNA from bacterial ribosomes mims.com.

Bacteriostatic and Bactericidal Modalities at Different Concentrations

Clindamycin is primarily classified as a bacteriostatic antibiotic, meaning its main effect is to inhibit bacterial growth rather than directly killing the bacteria fishersci.cawikipedia.orgmims.com. However, its activity can shift to bactericidal at higher concentrations or when acting against particularly susceptible organisms fishersci.canih.gov. The killing activity of clindamycin can vary depending on the drug concentration, the specific bacterial species, and the inoculum size. For instance, studies on Bacteroides fragilis showed that bactericidal concentrations were significantly higher (4- to 128-fold) than the minimal inhibitory concentrations, with clindamycin being one of the few antibiotics demonstrating bactericidal activity at serum-achievable levels. While clindamycin demonstrated marked bactericidal activity against susceptible strains of B. fragilis, it exhibited only bacteriostatic activity against resistant strains.

Molecular Interactions with Bacterial Biofilms

Clindamycin possesses the capacity to disrupt bacterial biofilms fishersci.ca. Bacterial biofilms, which are structured communities of bacteria encased in a protective matrix, are known to enhance antibiotic resistance and are implicated in various oral diseases. Research indicates that combining clindamycin with other agents, such as zinc oxide nanoparticles, can synergistically enhance antibacterial activity and significantly reduce biofilm production in oral Bacillus species, suggesting a promising approach for treating biofilm-associated infections.

Suppression of Bacterial Virulence Factors

Beyond its direct effects on protein synthesis, clindamycin also demonstrates the ability to suppress the expression of bacterial virulence factors, even at sub-inhibitory concentrations (sub-MICs). Specifically, clindamycin has been shown to decrease the production of key virulence factors in Staphylococcus aureus, including Panton-Valentine leucocidin (PVL), toxic-shock-staphylococcal toxin (TSST-1), and alpha-haemolysin (Hla). This anti-toxin effect has led to recommendations for using clindamycin in the treatment of toxin-mediated infections, such as toxic shock syndrome and necrotizing pneumonia. In experimental models, clindamycin has been observed to reduce virulence factors like DNase and streptolysin O, even in the context of clindamycin-resistant strains.

Antimicrobial Spectrum and Molecular Activity of Clindamycin Hydrochloride

Activity against Gram-Positive Aerobic Microorganisms

Clindamycin (B1669177) hydrochloride demonstrates significant activity against a range of gram-positive aerobic cocci nih.govnih.govcenmed.comwikipedia.orguni.lu. It is particularly effective against susceptible strains of common pathogens.

Key gram-positive aerobic microorganisms susceptible to clindamycin hydrochloride include:

Staphylococcus aureus: This includes methicillin-susceptible strains, with reported MIC90 values generally ranging from 0.1 to 0.5 mcg/mL nih.govnih.govfishersci.co.ukuni.lunih.govnih.gov. While effective against many S. aureus strains, its activity against methicillin-resistant Staphylococcus aureus (MRSA) can be limited, with some studies showing notable resistance rates among MRSA isolates nih.govnih.govnih.govuni.luwikidata.org. However, clindamycin remains a viable option for treating some community-acquired MRSA infections nih.govuni.lu.

Streptococcus species: Clindamycin exhibits activity against Streptococcus pneumoniae (penicillin-susceptible strains), Streptococcus pyogenes (Group A beta-hemolytic streptococci), and other beta-hemolytic streptococci (Groups B, C, and G) nih.govnih.govfishersci.co.ukfishersci.cacenmed.comuni.lunih.govnih.gov. Viridans group streptococci are also generally susceptible nih.govfishersci.co.ukuni.lu.

Other Gram-Positive Organisms: This includes Staphylococcus epidermidis (methicillin-susceptible strains), Streptococcus agalactiae, Streptococcus anginosus, Streptococcus mitis, Streptococcus oralis, and Corynebacterium spp. nih.govnih.govfishersci.co.ukuni.lunih.gov. Clindamycin's activity against Cutibacterium acnes (formerly Propionibacterium acnes) is also a contributing factor to its use in dermatological contexts nih.govnih.govnih.govchembase.cn.

Limitations: Clindamycin does not exhibit activity against enterococci nih.govnih.gov.

Table 1 provides a summary of clindamycin's in vitro activity against selected gram-positive aerobic bacteria, highlighting typical MIC90 ranges.

Microorganism (Gram-Positive Aerobic)Reported MIC90 Range (µg/mL)
Staphylococcus aureus (methicillin-susceptible)0.12 - 2.0 fishersci.co.uk
Staphylococcus epidermidis<0.5 nih.gov
Streptococcus pneumoniae (penicillin-susceptible)0.03 - 0.25 fishersci.co.uk
Streptococcus pyogenes0.08 - 0.25 fishersci.co.uk
Streptococcus agalactiae≤0.06 - 0.5 fishersci.co.uk
Streptococcus spp., Group B≤0.12 - 0.25 fishersci.co.uk
Streptococcus bovis0.04 fishersci.co.uk
Corynebacterium diphtheriae0.1 fishersci.co.uk

Activity against Anaerobic Microorganisms (Gram-Positive and Gram-Negative)

Clindamycin hydrochloride is highly effective against a broad spectrum of anaerobic bacteria, encompassing both gram-positive and gram-negative species nih.govnih.govnih.govmiami.edunih.govmiami.eduwikipedia.orguni.luchembase.cnnih.govuni.lumetabolomicsworkbench.org. Its efficacy against these organisms makes it a valuable antimicrobial agent for anaerobic infections wikipedia.org. Furthermore, clindamycin has been shown to disrupt bacterial biofilms, which are notoriously difficult to treat due to their protective matrix miami.edu.

Significant anaerobic microorganisms susceptible to clindamycin hydrochloride include:

Gram-Positive Anaerobes: This category includes Clostridium perfringens nih.govnih.govnih.govfishersci.camiami.eduwikipedia.orgchembase.cn, Peptostreptococcus anaerobius, Peptostreptococcus spp., Finegoldia (Peptostreptococcus) magna, and Micromonas (Peptostreptococcus) micros nih.govnih.govfishersci.co.ukmiami.eduwikipedia.orgchembase.cnuni.lu. Actinomyces israelii and other Actinomyces spp. are also susceptible nih.govnih.gov.

Gram-Negative Anaerobes: Clindamycin demonstrates strong activity against Bacteroides spp., including over 90% of Bacteroides fragilis isolates, although increasing resistance in B. fragilis has been observed nih.govnih.govmiami.edunih.govnih.govmiami.eduwikipedia.orgnih.govchembase.cnnih.govuni.luuni.lu. Other susceptible gram-negative anaerobes include Fusobacterium necrophorum, Fusobacterium nucleatum, and other Fusobacterium spp. nih.govnih.govmiami.eduwikipedia.orgnih.govchembase.cnuni.lu. Prevotella melaninogenica, Prevotella bivia, Prevotella intermedia, and other Prevotella spp. are also susceptible nih.govmiami.eduwikipedia.orgnih.govuni.lu. Additionally, Eggerthella lenta, Mobiluncus mulieris, and Mobiluncus curtisii show susceptibility nih.govnih.govuni.lu.

Table 2 presents in vitro activity data for clindamycin against selected gram-negative anaerobic bacteria.

Microorganism (Gram-Negative Anaerobic)Reported MIC90 Range (µg/mL)
Bacteroides fragilis group0.5 - 8.0 uni.lu
Bacteroides fragilis≤0.20 - 4.0 uni.lu
Bacteroides melaninogenicus≤0.03 - 0.50 uni.lu
Fusobacterium spp.≤0.10 - 2.0 uni.lu
Prevotella melaninogenica0.03 - 0.12 miami.edu

Limited Activity against Specific Gram-Negative Aerobic Microorganisms

Clindamycin hydrochloride exhibits generally poor or limited activity against most aerobic gram-negative bacteria, with many being innately resistant nih.govwikipedia.orgnih.gov. This limited spectrum is a reason why clindamycin is not classified as a broad-spectrum antibiotic against all bacterial classes nih.gov.

Examples of gram-negative aerobic microorganisms that are typically resistant to clindamycin include:

Pseudomonas species nih.gov

Haemophilus influenzae nih.govnih.gov

Members of the Enterobacteriaceae family, such as E. coli nih.govwikipedia.orgnih.gov

Moraxella species nih.gov

A notable exception to this general resistance is Capnocytophaga canimorsus, for which clindamycin can be a first-line treatment option nih.gov.

Despite general resistance, some gram-negative organisms, specifically certain atypical pathogens, show in vitro susceptibility to clindamycin. These include Chlamydia trachomatis and Mycoplasma spp., as well as Campylobacter jejuni nih.govnih.govuni.lusigmaaldrich.com.

Table 3 illustrates the in vitro activity of clindamycin against specific gram-negative aerobic bacteria and atypical pathogens.

Microorganism (Gram-Negative Aerobic / Atypical)Reported MIC90 (µg/mL)
Chlamydia trachomatis2.3 uni.lu
Mycoplasma hominis0.58 uni.lu
Mycoplasma pneumoniae4.0 uni.lu
Campylobacter jejuni1.7 sigmaaldrich.com

Antiprotozoal Activities

Beyond its antibacterial properties, clindamycin hydrochloride also demonstrates activity against select protozoa nih.govnih.govnih.govfishersci.cauni.luchembase.cnnih.govmims.comuni.lumims.com. This antiprotozoal efficacy expands its therapeutic utility beyond bacterial infections.

Protozoa against which clindamycin exhibits activity include:

Toxoplasma gondii: Clindamycin markedly inhibits the growth of Toxoplasma gondii in cultured cells and is parasiticidal at certain concentrations, such as 6 ng/mL nih.govnih.govnih.govfishersci.cauni.luchembase.cnmims.comuni.lumims.comnih.govlabsolu.canih.govfishersci.ie. The 50% inhibitory concentration (IC50) for T. gondii in infected human fibroblasts has been reported at approximately 1 ng/mL nih.govlabsolu.ca.

Plasmodium falciparum: Clindamycin is effective against Plasmodium falciparum, the causative agent of malaria. Due to its relatively slow onset of action, it is often employed in combination with other faster-acting antimalarial drugs like quinine (B1679958) nih.govfishersci.canih.govuni.lumims.comuni.lumims.comnih.govfishersci.camims.comnih.gov.

Babesia species: Clindamycin is included in recommended treatment regimens for infections caused by Babesia spp., including Babesia microti and Babesia divergens nih.govuni.lumims.comuni.lumims.com.

Pneumocystis jiroveci: Clindamycin also shows activity against Pneumocystis jiroveci (formerly Pneumocystis carinii) fishersci.co.ukfishersci.cauni.lumims.com.

Molecular Basis of Clindamycin Resistance

Ribosomal RNA Modification Mechanisms

Modifications to the 23S ribosomal RNA are a primary cause of clindamycin (B1669177) resistance. These modifications can be in the form of specific mutations or enzymatic methylation of nucleotide positions within the 23S rRNA, which is part of the 50S ribosomal subunit where clindamycin binds rcsb.orgresearchgate.net.

Mutations at key nucleotide positions within the 23S rRNA can significantly decrease clindamycin's affinity for the ribosome rcsb.orgasm.org. The most commonly observed mutations that confer clindamycin resistance are found in bases 2057-2059 and 2503-2507 (using Escherichia coli numbering) rcsb.org. For instance, a single A-to-G transition at position 2058 can lead to high-level clindamycin resistance, while the same transition at position 2059 confers only slight resistance asm.org. Interestingly, an A-to-U transversion at position 2058 can also result in significant drug resistance asm.orgpnas.org. Double mutations, such as A2058G/A2059G, can confer substantial resistance by sterically hindering drug placement, while A2058U/A2062G has also been shown to confer high-level clindamycin resistance asm.orgpnas.org.

A summary of common 23S rRNA mutations and their effects on clindamycin resistance is presented in Table 1.

Mutation (E. coli numbering)Effect on Clindamycin ResistanceMechanismReference
A2058GHigh-level resistanceSteric hindrance at binding site asm.orgasm.org
A2058USignificant resistanceAltered binding pocket asm.orgpnas.org
A2059GSlight resistanceWeaker electrostatic interference asm.orgasm.org
G2057ALow-level resistanceAssociated with macrolide resistance psu.edu
A2503Methylation by Cfr enzymeMultidrug resistance (PhLOPSA) asm.orgnih.govmcmaster.ca

Enzymatic methylation of specific adenine (B156593) residues in the 23S rRNA is a major mechanism of clindamycin resistance, predominantly mediated by erythromycin (B1671065) ribosome methylase (erm) genes oup.comoup.comasm.org. These genes, including erm(A), erm(B), and erm(C), encode methyltransferase enzymes that modify adenine 2058 (A2058) in the 23S rRNA (using E. coli numbering) rcsb.orgoup.commbl.or.krweizmann.ac.il. This modification alters the drug-binding site, reducing the affinity of clindamycin and other antibiotics that share this target rcsb.orgoup.comasm.orgmdpi.com. Methylation of A2058 results in cross-resistance to macrolides, lincosamides, and streptogramin B antibiotics, a phenotype known as MLSB resistance rcsb.orgoup.comweizmann.ac.il.

Another important methyltransferase, Cfr (chloramphenicol-florfenicol resistance), encoded by the cfr gene, methylates adenine 2503 (A2503) of the 23S rRNA asm.orgnih.govmcmaster.cagenesilico.pl. This modification confers resistance not only to clindamycin but also to phenicols, oxazolidinones, pleuromutilins, and streptogramin A antibiotics, a phenomenon termed PhLOPSA resistance asm.org. The Cfr-mediated methylation of A2503 is believed to interfere with the positioning of these drugs at the ribosomal peptidyl transferase center asm.orgnih.gov.

Mutations in 23S Ribosomal RNA Nucleotide Positions

Cross-Resistance Phenomena

Clindamycin resistance often overlaps with resistance to other antibiotic classes due to shared resistance mechanisms or target sites.

MLSB resistance is a significant cross-resistance phenomenon affecting lincosamides (like clindamycin), macrolides, and streptogramin B antibiotics oup.comoup.com. Despite their structural diversity, these antibiotics share overlapping binding sites within the 50S ribosomal subunit's exit tunnel asm.org. The primary mechanism driving MLSB resistance is the enzymatic methylation of the 23S rRNA, typically at adenine 2058, by methyltransferases encoded by erm genes rcsb.orgoup.comoup.comasm.org. This modification alters the drug-binding site, preventing these antibiotics from effectively inhibiting protein synthesis rcsb.orgoup.commdpi.com. The expression of erm genes can be either constitutive (cMLSB) or inducible (iMLSB) elsevier.es.

Inducible MLSB (iMLSB) resistance occurs when bacteria possess the genetic potential (erm genes) for resistance but only express it when exposed to a specific inducing agent, typically a 14- or 15-membered macrolide like erythromycin oup.comoup.comnih.govaku.edu. In such cases, the bacteria may appear susceptible to clindamycin in standard in vitro susceptibility tests, but resistance can emerge during clindamycin therapy, leading to clinical treatment failure oup.comaku.edunih.govnih.gov.

To detect iMLSB resistance, the D-zone test (also known as the D-test or double-disk diffusion test) is routinely performed oup.comnih.govmicrobeonline.comwikipedia.org. This test involves placing an erythromycin disk in close proximity (15-26 mm apart) to a clindamycin disk on an agar (B569324) plate inoculated with the bacterial isolate microbeonline.comwho.intyoutube.com. After incubation, if the erythromycin induces the expression of the erm gene, the zone of inhibition around the clindamycin disk will be flattened on the side closest to the erythromycin disk, creating a "D" shape. This "D-zone" indicates inducible clindamycin resistance nih.govmicrobeonline.comwikipedia.orgyoutube.com.

Table 2 illustrates the interpretation of D-zone test results.

PhenotypeErythromycin SusceptibilityClindamycin SusceptibilityD-zone Test ResultInterpretationReference
MS PhenotypeResistantSusceptibleRound zoneMacrolide efflux, clindamycin remains active nih.govnih.gov
Inducible MLSB (iMLSB)ResistantSusceptibleD-shaped zoneInducible clindamycin resistance nih.govmicrobeonline.comyoutube.com
Constitutive MLSB (cMLSB)ResistantResistantNo specific D-zone (resistant to both)Constitutive clindamycin resistance nih.govmicrobiologyjournal.org
SusceptibleSusceptibleSusceptibleRound zones for bothNo resistance bsac.org.uk

Studies have shown varying prevalences of iMLSB resistance across different bacterial isolates and geographic regions. For example, in Staphylococcus aureus isolates, inducible clindamycin resistance has been reported in ranges from 3.3% to 43% nih.gov.

Lincosamide-Macrolide-Streptogramin B (MLS<sub>B</sub>) Cross-Resistance

Efflux Pump Mechanisms

Efflux pumps are another mechanism by which bacteria can develop resistance to antibiotics, including macrolides and streptogramin B, by actively expelling the drug from the bacterial cell oup.comoup.comnih.govtandfonline.com. The msr(A) gene in staphylococci, for instance, encodes a specific energy-dependent efflux pump that expels macrolides but notably does not confer resistance to lincosamides like clindamycin oup.comoup.comasm.orgnih.gov. This leads to a macrolide-streptogramin (MS) phenotype, where bacteria are resistant to macrolides and streptogramin B but remain susceptible to clindamycin nih.govnih.gov. Therefore, while efflux pumps contribute to macrolide resistance, they are generally not a direct mechanism for clindamycin resistance unless other factors are involved.

Drug Inactivation Pathways

Bacterial drug inactivation represents a crucial mechanism through which microorganisms can render clindamycin ineffective. This process involves the enzymatic modification of the antibiotic, leading to a loss of its antimicrobial activity fishersci.co.ukwikipedia.orguni.lurnainter.org.

A prominent example of drug inactivation involves lincosamide nucleotidyltransferases , enzymes primarily encoded by lnu genes (formerly known as lin genes) wikipedia.org. These enzymes specifically modify lincosamides, including clindamycin, by catalyzing their adenylylation fishersci.ca. This enzymatic addition of an adenyl group to the antibiotic molecule prevents it from interacting effectively with its ribosomal target, thereby abolishing its inhibitory action on protein synthesis fishersci.ca. In staphylococci, lnuA and lnuB genes are recognized for conferring resistance to lincosamides and streptogramin type B wikipedia.org. While the linA gene can inactivate both lincomycin (B1675468) and clindamycin, its prevalence in staphylococci remains relatively low, often conferring high-level resistance specifically to lincomycin nih.gov. In Enterococcus faecium, the linB gene has been identified as a mediator of clindamycin resistance through its encoding of a nucleotidyltransferase that deactivates clindamycin via adenylation uni.lu. Beyond direct enzymatic modification, some bacterial proteins can interact with the free antibiotic to modify and inactivate it, or with the ribosome-bound antibiotic to evict it from its binding site fishersci.ca.

Table 1: Key Enzymes and Genes Involved in Clindamycin Inactivation

Enzyme TypeGene(s) ResponsibleMechanism of InactivationPrimary Bacterial Association(s)
Lincosamide Nucleotidyltransferaselnu (lin), lnuA, lnuB, linBCatalyzes adenylylation of clindamycin, preventing ribosomal binding.Staphylococci, Enterococcus faecium wikipedia.orgnih.govuni.lu

Genetic Determinants of Resistance (Plasmid and Chromosomal Mediated)

The acquisition of genetic determinants is central to clindamycin resistance, with these genes frequently located on mobile genetic elements like plasmids and transposons, facilitating their horizontal transfer among bacteria rnainter.orgfishersci.ca.

The most common mechanism of clindamycin resistance is target site modification , primarily achieved through ribosomal methylation wikipedia.orgfishersci.co.ukwikipedia.orguni.lurnainter.orguni.lufishersci.cafishersci.cafishersci.ca. This modification is mediated by enzymes called methylases, encoded by erm (erythromycin ribosome methylase) genes wikipedia.orgfishersci.co.ukwikipedia.orguni.lurnainter.orgfishersci.cafishersci.ca. These methylases add one or two methyl groups to a specific adenine residue (A2058) in the 23S rRNA of the 50S ribosomal subunit, which is the binding site for clindamycin and other macrolide-lincosamide-streptogramin B (MLS) antibiotics wikipedia.orgfishersci.co.ukwikipedia.orguni.lurnainter.orgfishersci.cafishersci.cafishersci.ca. This methylation alters the ribosomal structure, preventing the antibiotic from binding effectively and leading to cross-resistance to all MLS antibiotics wikipedia.orgwikipedia.orgfishersci.cafishersci.ca. Key erm genes implicated in MLS resistance include ermA, ermB, ermC, ermF, ermG, and ermS fishersci.co.ukwikipedia.orgfishersci.cafishersci.caprotocols.io. The expression of erm genes can be either constitutive (cMLS), where resistance is always present, or inducible (iMLS), where resistance is expressed only in the presence of an inducing agent, such as erythromycin fishersci.co.ukrnainter.orgnih.govuni.lufishersci.cafishersci.canih.govnih.gov. For instance, the ermF gene confers resistance in intestinal Bacteroidales strains via 23S rRNA methylation protocols.io. In Cutibacterium acnes, besides 23S rRNA mutations and the erm(X) gene, a novel resistance gene, erm(50), has been identified on a transferable multidrug-resistant plasmid, pTZC1 rsc.org.

Another significant genetic determinant of resistance involves antibiotic efflux pumps wikipedia.orgwikipedia.orgwikipedia.orguni.lurnainter.orguni.lunih.govmims.comnih.gov. These pumps actively expel the antibiotic from the bacterial cell, reducing its intracellular concentration to sub-inhibitory levels wikipedia.orguni.lunih.gov. The msrA gene, for example, encodes an ATP-dependent efflux pump belonging to the ABC transporter family. This pump specifically confers resistance to 14- and 15-membered macrolides and streptogramin B (MS phenotype) in Staphylococcus aureus and Staphylococcus epidermidis wikipedia.orgnih.govfishersci.canih.govmims.com. Similarly, lsa genes, such as lsaA and lsaC, encode active efflux ABC transporter-like transmembrane proteins responsible for resistance to lincosamides and streptogramin A wikipedia.org. In Enterococcus faecalis, the lsa gene mediates resistance through an ATP-energized efflux pump uni.lu.

The genetic location of these resistance determinants varies. Many lincosamide resistance genes reside on plasmids and transposons , which are mobile genetic elements capable of moving between bacteria via horizontal gene transfer fishersci.ca. For instance, the Clnr determinant of plasmid pBFTM10 in Bacteroides species can be found on either a plasmid or the chromosome mims.com. Studies have shown that a clindamycin-erythromycin resistance gene from the Bacteroides plasmid pBF4 is located on a transposable element (a 5.5-kilobase segment) that can integrate into the Escherichia coli chromosome or transfer to other plasmids nih.gov. Conjugative transposons (CTns), such as CTnDOT and CTnERL, found in Bacteroides, are also significant carriers of resistance genes, including ermF (macrolide-lincosamide resistance) and tetQ (tetracycline resistance), capable of integrating into bacterial chromosomes or plasmids and facilitating further gene transfer nih.gov.

Table 2: Genetic Determinants of Clindamycin Resistance

MechanismGene(s) InvolvedBacterial Species AffectedLocation of Gene(s)
Ribosomal MethylationermA, ermB, ermC, ermF, ermG, ermS, erm(X), erm(50)Staphylococcus aureus, Staphylococcus epidermidis, Streptococcus pneumoniae, Bacteroides spp., Cutibacterium acnesPlasmid, Chromosome, Transposon wikipedia.orgfishersci.co.ukwikipedia.orguni.lurnainter.orguni.lufishersci.cafishersci.cafishersci.caprotocols.iorsc.orgnih.gov
Active Efflux PumpsmsrA, msrB, msrC, lsa, lsaA, lsaCStaphylococcus aureus, Staphylococcus epidermidis, Enterococcus faecalis wikipedia.orgnih.govuni.lufishersci.canih.govmims.comPlasmid, Chromosome mims.com
Enzymatic Inactivationlnu (lin), lnuA, lnuB, linA, linBStaphylococcus spp., Enterococcus faecium wikipedia.orgfishersci.canih.govuni.luPlasmid, Chromosome

Pharmacodynamic Principles of Clindamycin at the Molecular Level

Relationship between Drug Concentration and Efficacy: Time Above Minimum Inhibitory Concentration (%T/MIC)

The efficacy of clindamycin (B1669177) is primarily linked to the duration for which the drug concentration at the site of infection remains above the Minimum Inhibitory Concentration (MIC) of the target pathogen. pfizer.commedsafe.govt.nzefda.gov.etpfizer.com This pharmacodynamic parameter is expressed as the percentage of the dosing interval that the concentration exceeds the MIC (%T/MIC). pfizer.comefda.gov.etpfizer.com For clindamycin, a %T/MIC of at least 40-50% of the dosing interval is generally considered predictive of therapeutic effectiveness. researchgate.net

Clindamycin's action is predominantly bacteriostatic, meaning it inhibits the growth and replication of bacteria rather than directly killing them. efda.gov.etmedsafe.govt.nzmedicines.org.uk This inhibition of bacterial protein synthesis is achieved by binding to the 50S subunit of the bacterial ribosome. efda.gov.etmedsafe.govt.nzmedicines.org.ukpatsnap.comdrugbank.com By maintaining concentrations above the MIC for a significant portion of the dosing interval, clindamycin effectively suppresses bacterial proliferation, allowing the host's immune system to clear the infection. patsnap.com

Studies have shown that serum concentrations of clindamycin generally surpass the MIC for most susceptible organisms for at least six hours following the administration of standard recommended doses. medsafe.govt.nzfda.gov The relationship between the dose and serum concentration is linear, meaning that as the dose increases, the peak concentration and the time above MIC also increase. fda.govmdpi.com

Table 1: Pharmacodynamic Parameter for Clindamycin Efficacy

Pharmacodynamic Parameter Description Target for Efficacy

Prodrug Conversion to Active Moiety (Clindamycin Phosphate (B84403) Hydrolysis)

Clindamycin is often administered in its prodrug form, clindamycin phosphate, particularly in intravenous and topical formulations. patsnap.commdpi.comdrugs.com Clindamycin phosphate itself is inactive in vitro. efda.gov.etpfizer.commedsafe.govt.nzfda.govpfizer.com Its therapeutic activity is dependent on its rapid in vivo hydrolysis to the active form, clindamycin. efda.gov.etpfizer.commedsafe.govt.nzpatsnap.commdpi.comdrugs.comfda.govpfizer.compfizer.com

This conversion is facilitated by alkaline phosphatase enzymes present in the body, which cleave the phosphate group from the molecule. mdpi.com This enzymatic process occurs rapidly after administration, leading to the systemic availability of the active clindamycin base. medsafe.govt.nzpfizer.com For instance, following intravenous infusion of clindamycin phosphate, peak serum levels of active clindamycin are quickly achieved. medsafe.govt.nzpfizer.com Similarly, after intramuscular injection, peak concentrations of the active drug are reached within approximately one hour in pediatric patients and three hours in adults. fda.govpfizer.comnih.gov

The use of a prodrug formulation like clindamycin phosphate offers advantages such as increased water solubility, making it suitable for parenteral administration. The efficiency of this hydrolysis is a critical factor in achieving therapeutic concentrations of the active drug at the site of infection.

Table 2: Bioactivation of Clindamycin Phosphate

Prodrug Active Moiety Conversion Mechanism Key Enzyme

Metabolic Pathways and Molecular Pharmacokinetics of Clindamycin Hydrochloride

Hepatic Metabolism and Cytochrome P450 Enzyme Systems

Clindamycin (B1669177) undergoes significant metabolism in the liver, primarily facilitated by the cytochrome P450 (CYP) enzyme system drugbank.comnih.govfda.govnih.gov. This hepatic biotransformation leads to the formation of its main and minor metabolites, influencing its systemic clearance and biological activity.

Predominant Role of CYP3A4 and Minor Contribution from CYP3A5

The primary enzyme responsible for the metabolism of clindamycin is Cytochrome P450 3A4 (CYP3A4) drugbank.comnih.govfda.govnih.govmdpi.comregionvasterbotten.sepfizermedicalinformation.comnih.govpfizer.commpa.sehres.cabaxter.canih.gov. In vitro studies utilizing human liver and intestinal microsomes have consistently shown that CYP3A4 plays a predominant role in clindamycin oxidation fda.govnih.govmdpi.comregionvasterbotten.sepfizermedicalinformation.comnih.govpfizer.commpa.sehres.cabaxter.canih.govpsu.edu. A lesser contribution to this metabolic process is attributed to Cytochrome P450 3A5 (CYP3A5) drugbank.comnih.govfda.govnih.govmdpi.comregionvasterbotten.sepfizermedicalinformation.comnih.govpfizer.commpa.sehres.cabaxter.canih.gov. This dual involvement highlights the significance of the CYP3A subfamily in clindamycin pharmacokinetics.

Formation of Major (Clindamycin Sulfoxide) and Minor (N-Desmethylclindamycin) Metabolites

Hepatic metabolism of clindamycin results in the formation of two principal metabolites: clindamycin sulfoxide (B87167), which is considered the major metabolite, and N-desmethylclindamycin, a minor metabolite nih.govfda.govnih.govmdpi.comregionvasterbotten.sepfizermedicalinformation.comnih.govpfizer.commpa.sehres.cabaxter.canih.gov. Clindamycin sulfoxide is known to retain some bioactivity nih.govmdpi.com. Approximately 10% of the active clindamycin and its metabolites are excreted in the urine, with about 3.6% excreted in the feces, while the remaining portion is eliminated as bioinactive metabolites drugbank.comfda.govregionvasterbotten.sepfizermedicalinformation.commpa.sehres.cabaxter.cawikidoc.org. The average biological half-life of clindamycin is approximately 2.4 to 3 hours in adults drugbank.comfda.govpfizermedicalinformation.commpa.sewikidoc.orgfda.gov.

An overview of clindamycin metabolites is provided in the table below:

MetabolitePrimary Enzyme InvolvedBioactivity
Clindamycin SulfoxideCYP3A4 (predominant), CYP3A5 (minor)Bioactive
N-DesmethylclindamycinCYP3A4 (predominant), CYP3A5 (minor)Bioactive
Inactive MetabolitesHepatic MetabolismInactive

Enzymatic Inhibition and Induction Effects on Clindamycin Metabolism

Given that clindamycin is predominantly metabolized by CYP3A4 and, to a lesser extent, CYP3A5, substances that inhibit or induce these isoenzymes can significantly impact clindamycin plasma concentrations fda.govregionvasterbotten.sepfizer.commpa.sehres.cabaxter.canih.govsinglecare.com.

Inhibitors of CYP3A4 and CYP3A5 can lead to an increase in clindamycin plasma concentrations, potentially increasing the risk of adverse reactions fda.govregionvasterbotten.sepfizer.commpa.sehres.cabaxter.canih.govsinglecare.com. Conversely, inducers of CYP3A4 and CYP3A5 , such as rifampicin, can reduce clindamycin plasma concentrations by accelerating its metabolism, which may result in a loss of therapeutic effectiveness nih.govfda.govregionvasterbotten.sepfizer.comhres.cabaxter.casinglecare.com. In vitro studies indicate that clindamycin itself does not inhibit CYP1A2, CYP2C9, CYP2C19, CYP2E1, or CYP2D6, and only moderately inhibits CYP3A4 fda.govhres.cabaxter.canih.govdrugsporphyria.net. However, clindamycin has shown a propensity to induce CYP3A4 in vitro through human PXR activation drugsporphyria.netbibliomed.org.

Potential effects of enzyme modulators on clindamycin are summarized below:

Modulator TypeEffect on Clindamycin MetabolismEffect on Clindamycin Plasma ConcentrationClinical Implication
CYP3A4/3A5 InhibitorsDecrease metabolismIncreaseMonitor for adverse reactions due to potentially higher drug levels fda.govpfizer.commpa.sehres.cabaxter.canih.govsinglecare.com.
CYP3A4/3A5 InducersIncrease metabolismDecreaseMonitor for loss of effectiveness due to potentially lower drug levels (e.g., with rifampicin) fda.govpfizer.comhres.cabaxter.canih.govsinglecare.com.

Molecular Distribution in Body Fluids and Tissues

Clindamycin is widely distributed throughout various body fluids and tissues following administration drugbank.comnih.govregionvasterbotten.sepfizermedicalinformation.comnih.govwikidoc.orgfda.govmedscape.com. Its distribution patterns contribute to its effectiveness in treating infections in specific anatomical locations.

Distribution in Specific Tissues (e.g., Bones, Abscesses)

Clindamycin exhibits good penetration into several specific tissues, including bones, muscles, fats, and abscesses drugbank.comnih.govregionvasterbotten.sepfizermedicalinformation.comnih.govwikidoc.orgfda.govmedscape.comresearchgate.netnih.gov. Concentrations of clindamycin in serum tend to increase linearly with increased dosage, and these levels often exceed the minimum inhibitory concentration (MIC) for most susceptible organisms for at least six hours following recommended doses pfizermedicalinformation.comnih.govwikidoc.orgfda.gov. Studies involving patients undergoing joint replacement have shown that clindamycin phosphate (B84403) achieves measurable concentrations in bone (mean 5.01 µg/mL ± 1.16), capsule (mean 3.29 µg/mL ± 0.71), and drainage fluid (mean 4.61 µg/mL ± 0.38) within 1.75 to 3.75 hours after intramuscular and intravenous injections nih.gov. Furthermore, in patients with decubitus ulcers, concentrations in skin and bone tissues often exceed 2.5 µg/g after intravenous injection of 600 mg of clindamycin, with tissue levels sometimes surpassing simultaneous serum levels in 50% of cases researchgate.net.

Limited Central Nervous System Penetration

Despite its wide distribution, clindamycin generally demonstrates limited penetration into the central nervous system (CNS), including the cerebrospinal fluid (CSF), even in the presence of inflamed meninges drugbank.comnih.govregionvasterbotten.sepfizermedicalinformation.comnih.govmpa.senih.govwikidoc.orgfda.govmedscape.comasm.orgnih.gov. This characteristic makes clindamycin generally unsuitable as a primary treatment for meningitis nih.gov. While penetration into the CNS is considered poor due to factors like high protein binding and poor liposolubility, some studies have noted that clindamycin can reach therapeutic CSF concentrations in specific instances, such as in patients with AIDS, although this is not consistent across all individuals or conditions asm.orgnih.gov. The blood-brain barrier and brain-CSF barrier are distinct, and drug clearance across the blood-brain barrier to the interstitial fluid and brain parenchyma may be higher than across the brain-CSF barrier oup.com.

Chemical Synthesis and Derivative Research of Clindamycin Hydrochloride

Synthetic Derivation from Lincomycin (B1675468)

The synthesis of clindamycin (B1669177) hydrochloride primarily commences with lincomycin hydrochloride as the foundational raw material patsnap.comgoogle.com. The pivotal step in this conversion is a chlorination reaction, wherein the hydroxyl group at the C-7 position of lincomycin is substituted by a chlorine atom, accompanied by an inversion of configuration from (7R) to (7S) wikipedia.orgwikipedia.orgdrugs.compfizer.comfda.gov.

A commonly employed synthetic pathway for clindamycin hydrochloride involves a sequence of steps:

Chlorination : Lincomycin hydrochloride is subjected to a chlorination reaction, often conducted in a low-C halogenated hydrocarbon solvent such as methylene (B1212753) dichloride or chloroform. This reaction typically utilizes chlorinating agents like solid phosgene (B1210022) (bis(trichloromethyl) carbonate) in the presence of a co-catalyst such as N,N-dimethylformamide (DMF) patsnap.compatsnap.comgoogle.com. The reaction temperatures can range from 30-65°C, with reaction times extending from 15 to 24 hours patsnap.compatsnap.com.

Hydrolysis : Following chlorination, the intermediate product undergoes an alkaline hydrolysis reaction, typically involving sodium hydroxide (B78521) in an aqueous phase. This hydrolysis step is crucial for yielding the clindamycin free base patsnap.comgoogle.com. The reaction can be carried out at temperatures between 20-40°C over several hours google.com.

Salt Formation and Crystallization : The clindamycin free base obtained from the hydrolysis step is then reacted with hydrochloric acid in a suitable solvent system, such as acetone. This salt-forming reaction is followed by crystallization, which facilitates the isolation and purification of clindamycin hydrochloride patsnap.comgoogle.com. This final crystallization process is typically performed at lower temperatures, often within the range of 0-20°C google.com.

Table 1: General Synthetic Steps for Clindamycin Hydrochloride from Lincomycin

StepReactants/ReagentsConditionsProduct FormKey Transformation
Chlorination Lincomycin HCl, Low-C halogenated hydrocarbon (e.g., CH₂Cl₂, CHCl₃), Solid Phosgene, DMF30-65°C, 15-24 hoursChlorinated intermediate(7R)-Hydroxyl to (7S)-Chloro substitution
Hydrolysis Intermediate, Sodium Hydroxide, Water20-40°C, several hoursClindamycin Free BaseCleavage of intermediate, formation of free base
Salt Formation Clindamycin Free Base, Hydrochloric Acid, Acetone/Solvent0-20°C, CrystallizationClindamycin HydrochlorideFormation of hydrochloride salt, purification by crystallization

Design and Synthesis of Novel Clindamycin Analogs

Ongoing research focuses on the design and synthesis of novel clindamycin analogs, with the aim of enhancing its therapeutic properties, such as broadening its antimicrobial spectrum, improving efficacy, and exploring new clinical applications. Despite the preparation of several hundred synthetic and semi-synthetic lincosamide derivatives, lincomycin A and clindamycin remain the primary compounds used in clinical practice, largely due to concerns regarding the toxicity and insufficient biological activity of many other derivatives wikipedia.org.

The strategic design of new analogs often involves precise modifications to the core clindamycin structure, particularly around the pyrrolidine (B122466) ring and the pyranose moiety. These modifications are aimed at optimizing binding affinity to the bacterial ribosome or improving pharmacokinetic characteristics.

Structure-Activity Relationship (SAR) Studies for Enhanced Antimicrobial Efficacy

Structure-Activity Relationship (SAR) studies are fundamental to deciphering how specific structural modifications to clindamycin influence its antimicrobial efficacy. Clindamycin exerts its bacteriostatic action by inhibiting bacterial protein synthesis. It achieves this by binding to the 23S ribosomal RNA subunit of the 50S bacterial ribosome, thereby obstructing peptide bond formation and hindering ribosomal translocation wikipedia.orgfda.govmdpi.com.

SAR investigations seek to pinpoint the molecular features that contribute to stronger ribosomal binding, improved cellular uptake into bacterial cells, or the ability to circumvent existing resistance mechanisms. A prime example of a successful SAR modification is the 7(S)-chloro substitution in clindamycin, which, when compared to the 7(R)-hydroxyl group in lincomycin, leads to significantly augmented activity researchgate.netpatsnap.compatsnap.com. Enhanced pharmacokinetic properties, such as improved cell membrane permeability, are also cited as factors contributing to clindamycin's superior potency over lincomycin researchgate.net.

Exploration of Clindamycin Derivatives for Broader Antimicrobial Spectrum

While clindamycin demonstrates high efficacy against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae, and a wide array of anaerobic bacteria mdpi.comgoogle.com, research efforts are continuously directed towards developing derivatives with an expanded antimicrobial spectrum. This often entails structural adjustments designed to facilitate better penetration of the outer membrane of Gram-negative bacteria or to overcome bacterial efflux pumps and other resistance mechanisms. The ultimate objective is to create compounds that are effective against a more diverse range of pathogens, including increasingly prevalent multi-drug resistant strains.

Investigation of Clindamycin Derivatives as Potential Antitumor Agents

Beyond their well-established role as antimicrobial agents, clindamycin and its derivatives have attracted interest for their potential as antitumor agents. This avenue of research explores the capacity of these compounds to interfere with specific cellular processes in cancer cells. The underlying premise often originates from the observation that certain antibiotics can disrupt mitochondrial protein synthesis in eukaryotic cells, a process that shares mechanistic similarities with bacterial protein synthesis and is crucial for the proliferation of particular cancer cell types. This research involves the synthesis of various derivatives and the evaluation of their antiproliferative activities against different cancer cell lines.

Synthesis and Characterization of Clindamycin Hydrochloride Impurities (e.g., 7-epiclindamycin hydrochloride)

During the chemical synthesis of clindamycin hydrochloride, the formation of impurities is a recognized aspect that necessitates meticulous identification and characterization to guarantee the quality and safety of the final product. A notable impurity is 7-epiclindamycin hydrochloride patsnap.compatsnap.comgoogle.com. This epimer arises from either a non-stereospecific chlorination step or an incomplete stereochemical inversion during the replacement of the hydroxyl group at the 7-position with chlorine, thus failing to achieve the desired pure 7(S) configuration. A key objective in optimizing synthetic processes is to minimize the content of this specific epimer patsnap.comgoogle.com.

The characterization of such impurities typically employs advanced analytical techniques. High-Performance Liquid Chromatography (HPLC) is routinely used for assessing purity and quantifying the levels of related substances patsnap.com. Additionally, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable for the precise structural elucidation of these impurities.

Crystalline Polymorphism and Hydration States (e.g., Monohydrate, Ethanol (B145695) Solvate)

Clindamycin hydrochloride is known to exist in various solid forms, including distinct crystalline polymorphs and different hydration or solvation states. These diverse solid forms can significantly influence the physicochemical properties of the drug substance, such as its solubility, dissolution rate, chemical stability, and ultimately, its bioavailability.

Crystalline Polymorphism : Polymorphism describes the phenomenon where a solid material can exist in more than one crystal structure. While comprehensive details on multiple distinct polymorphic forms (beyond solvates/hydrates) of clindamycin hydrochloride are not widely detailed in general literature, careful control of the crystallization process is paramount to ensuring a consistent and reproducible product.

Solvation States : In addition to hydrates, clindamycin hydrochloride can also form solvates, in which solvent molecules become incorporated into the crystal lattice. An example is the ethanol solvate of clindamycin hydrochloride google.com. The formation of specific solvates is dependent on the solvent system employed during the crystallization process.

A thorough understanding and strict control of these solid-state properties are critically important in pharmaceutical development and manufacturing, as they directly impact the quality, consistency, and performance of the final drug product.

Table 2: Key Properties of Clindamycin Hydrochloride

PropertyValue/DescriptionSource
CAS Number 21462-39-5 scbt.com
Molecular Formula C₁₈H₃₃ClN₂O₅S•HCl scbt.com
Molecular Weight 461.44 g/mol scbt.com
Appearance White or yellowish powder wikipedia.orgscbt.com
Solubility Very soluble in water, sparingly soluble in methanol, practically insoluble in ethanol or acetone wikipedia.orggoogle.com
Derivation from Lincomycin 7(S)-chloro-substitution of 7(R)-hydroxyl group wikipedia.orgwikipedia.orgdrugs.compfizer.comfda.gov

Advanced Analytical Methodologies for Clindamycin Hydrochloride

Method Validation Parameters for Research Purity and Content Assessment

Method validation is a fundamental process in pharmaceutical analysis, ensuring that analytical procedures are suitable for their intended use in determining the purity and content of active pharmaceutical ingredients like Clindamycin (B1669177) hydrochloride particle.dkresearchgate.net. Key validation parameters, typically outlined by guidelines such as those from the International Conference on Harmonisation (ICH) and the United States Pharmacopeia (USP), include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness particle.dkresearchgate.netusp.orgscirp.orgdemarcheiso17025.comeuropa.euglobalresearchonline.net.

Specificity is crucial to confirm that the analytical method accurately measures the analyte of interest without interference from impurities, degradation products, or excipients usp.orgscirp.orgeuropa.euthaiscience.info. For Clindamycin-based compounds, HPLC methods have demonstrated specificity by achieving adequate separation of the main compound from related substances such as lincomycin (B1675468) and other potential impurities scirp.orgthaiscience.info. For instance, a validated HPLC method for Clindamycin palmitate hydrochloride (CPH) achieved good resolution between CPH, lincomycin, and clindamycin HCl, confirming its specificity scirp.org. Similarly, a spectrophotometric method for Clindamycin hydrochloride in lotion showed selectivity by observing absorption at 210 nm for the lotion, with no absorbance from the blank pmf.unsa.ba.

Linearity assesses the proportional relationship between the analyte concentration and the detector response over a defined range europa.euglobalresearchonline.net. For CPH, linearity was demonstrated with correlation coefficients (r²) typically greater than 0.999 over a range of 15-500 µg/mL scirp.orgresearchgate.net. For Clindamycin phosphate (B84403), linearity ranges have been reported from 25-150 µg/mL innovareacademics.in. A green micellar liquid chromatographic method for Clindamycin phosphate showed linearity in the range of 0.5-15.0 µg/mL nih.gov.

Accuracy measures the closeness of test results to the true value particle.dkresearchgate.net. It is often expressed as percentage recovery. Reported accuracy for CPH has been within the range of 92.0% - 103.8% across various concentrations scirp.orgresearchgate.net. For Clindamycin phosphate, recovery values around 99-100% have been achieved thaiscience.infoinnovareacademics.in.

Precision evaluates the consistency and reproducibility of results under defined conditions particle.dkglobalresearchonline.net. It includes:

Repeatability (Intra-assay precision) : Measures precision under the same operating conditions over a short time interval globalresearchonline.net. For CPH, system and method precision often result in relative standard deviation (RSD) values below 0.5% researchgate.net. Clindamycin (and Adapalene) in gel formulation showed RSD values for retention time, tailing factor, and theoretical plate number that were well within acceptable limits (RSD < 2%) thaiscience.info.

Intermediate Precision : Expresses within-laboratory variations (e.g., different days, analysts, equipment) globalresearchonline.net. For CPH, intermediate precision RSD values have been reported below 0.5% researchgate.net.

Limit of Detection (LOD) is the lowest amount of analyte that can be detected, but not necessarily quantified particle.dkeuropa.eu. Limit of Quantification (LOQ) is the lowest amount of analyte that can be reliably quantified with acceptable precision and accuracy particle.dkeuropa.eu. For Clindamycin phosphate, LOD values have been reported as low as 0.03 µg/mL, with LOQ at 0.05% for all components in sample nominal concentration nih.govusp.org. For Clindamycin (undifferentiated salt), LOD was found to be 5.39 µg/mL and LOQ 16.32 µg/mL in one study thaiscience.info.

Robustness assesses the method's capacity to remain unaffected by small, deliberate variations in method parameters europa.euglobalresearchonline.net. Validated HPLC methods for Clindamycin and its derivatives have demonstrated robustness by showing consistent results despite minor changes in parameters like mobile phase pH or flow rate usp.orgscirp.orgresearchgate.netusp.org.

System suitability tests are also an integral part of analytical procedures, ensuring the chromatographic system's performance before analysis. Parameters typically include tailing factor, theoretical plates, resolution, and relative standard deviation of replicate injections scirp.orgglobalresearchonline.netthaiscience.infoinnovareacademics.in.

A summary of typical validation parameters and exemplary findings for Clindamycin-related analytical methods is presented in the table below. It is important to note that specific values can vary depending on the exact clindamycin salt (e.g., hydrochloride, phosphate, palmitate hydrochloride) and the analytical method employed.

Validation ParameterAcceptance Criteria (General) researchgate.netdemarcheiso17025.comglobalresearchonline.netExemplary Findings for Clindamycin-related MethodsSource [Index]
Specificity Adequate separation from impurities/excipientsClear separation of Clindamycin palmitate hydrochloride (CPH) from lincomycin and clindamycin HCl; non-interference from excipients scirp.org. Spectrophotometric method selective for Clindamycin hydrochloride pmf.unsa.ba. scirp.orgthaiscience.infopmf.unsa.ba
Linearity r² ≥ 0.999 scirp.orginnovareacademics.inCPH: r² > 0.999 (range 15-500 µg/mL) scirp.orgresearchgate.net. Clindamycin phosphate: r = 0.9997 (range 20-200 µg/mL), r² = 0.999 (range 25-150 µg/mL) thaiscience.infoinnovareacademics.inresearchgate.net. scirp.orgthaiscience.inforesearchgate.netinnovareacademics.inresearchgate.net
Accuracy (% Recovery) 98.0% - 102.0% (for assay) researchgate.netCPH: 92.0% - 103.8% scirp.orgresearchgate.net. Clindamycin (and Adapalene): 99-100% thaiscience.infoinnovareacademics.in. Clindamycin phosphate: 99.85% researchgate.net. scirp.orgthaiscience.inforesearchgate.netinnovareacademics.inresearchgate.net
Precision (%RSD) ≤ 2% (drug products) globalresearchonline.netinnovareacademics.inCPH: System precision 0.2%, Intermediate precision 0.3% researchgate.net. Clindamycin (and Adapalene): Repeatability RSD < 2% thaiscience.info. Clindamycin phosphate: 0.50% (intra-assay), 2.35% (inter-assay) researchgate.net. scirp.orgthaiscience.inforesearchgate.netinnovareacademics.inresearchgate.netresearchgate.net
LOD N/AClindamycin (undifferentiated salt): 5.39 µg/mL thaiscience.info. Clindamycin phosphate: 0.03 µg/mL nih.gov. thaiscience.infonih.gov
LOQ N/AClindamycin (undifferentiated salt): 16.32 µg/mL thaiscience.info. Clindamycin phosphate: 0.05% usp.org, 3.27 µg/mL nih.gov. thaiscience.infonih.govusp.org
Robustness Method remains unaffected by small variations europa.euConfirmed for HPLC methods for Clindamycin phosphate and palmitate hydrochloride usp.orgscirp.orgresearchgate.netusp.org. usp.orgscirp.orgresearchgate.netusp.org
System Suitability e.g., Tailing factor < 2, Resolution > 1.5 globalresearchonline.netTailing factor ~1.6 for Clindamycin thaiscience.info. Adequate resolution >1.5 for CPH and lincomycin scirp.org. scirp.orgthaiscience.info

Green Analytical Chemistry Principles in Clindamycin Analysis

Green Analytical Chemistry (GAC) aims to reduce the environmental impact of analytical procedures through minimizing solvent and reagent use, energy consumption, and waste generation, while ensuring the quality of results researchgate.netresearchgate.netnih.gov. Despite Clindamycin (CLIN) being easily soluble in water and ethanol (B145695), there is a recognized "gap" in eco-efficient methods for evaluating Clindamycin-based pharmaceutical products researchgate.netnih.goveco-vector.com. Traditional analytical methods, particularly HPLC, often rely on significant quantities of organic solvents that are toxic and environmentally harmful nih.gov.

Efforts toward implementing GAC principles in Clindamycin analysis include:

Minimizing Organic Solvent Usage : Some developed methods utilize mobile phases with reduced organic content or replace hazardous solvents with greener alternatives. For instance, an HPLC-UV method for Clindamycin and related substances used a simplified mobile phase of potassium phosphate buffer, acetonitrile, and tetrahydrofuran, offering increased efficiency and reduced organic solvents compared to older USP methods scirp.orgresearchgate.net. Another HPLC-UV method for Clindamycin used a mixture of purified water and ethanol, aiming for low organic solvent use and reduced toxic waste researchgate.net. Micellar liquid chromatography (MLC) is an alternative "green" approach that employs aqueous solutions of surfactants (micelles) as the mobile phase, significantly reducing or eliminating the need for organic solvents. A green micellar liquid chromatographic method for Clindamycin phosphate has been developed, offering advantages such as speed, direct sample injection (avoiding pre-treatment), enhanced reproducibility, and low environmental impact nih.gov.

Utilizing Aqueous or Kinetic Spectrophotometric Methods : A simple, sensitive, and solvent-free kinetic spectrophotometric method has been developed for the determination of Clindamycin hydrochloride in pure form and capsules researchgate.netresearchgate.net. This method relies on the reaction of Clindamycin with potassium iodide and potassium iodate (B108269) in an aqueous medium to produce triiodide ions, measured spectrophotometrically, thus avoiding organic solvents entirely researchgate.net.

Application of Greenness Assessment Tools : Modern analytical method development often incorporates greenness assessment tools such as the Green Analytical Procedure Index (GAPI), Analytical Eco-Scale, and Analytical Greenness (AGREE) metrics to quantitatively evaluate the environmental impact of a method researchgate.netacs.org. These tools provide a systematic way to identify areas for improvement and confirm the eco-friendliness of developed methods researchgate.netacs.org.

The ongoing challenge and opportunity in analytical development for Clindamycin lie in creating more eco-friendly and sustainable methods that maintain high analytical performance while adhering to GAC principles researchgate.netnih.goveco-vector.com.

Forced Degradation Studies for Stability Assessment

Forced degradation studies are essential in pharmaceutical development to assess the intrinsic stability of a drug substance, identify potential degradation pathways, and facilitate the development of stability-indicating analytical methods usp.orgeuropa.euiajps.comsaudijournals.com. These studies expose the drug to various exaggerated stress conditions to induce degradation, allowing for the characterization of degradation products and the evaluation of the analytical method's ability to separate and quantify them europa.eusaudijournals.com.

Common stress conditions employed in forced degradation studies include:

Acidic Hydrolysis : Exposure to acidic solutions (e.g., hydrochloric acid) scirp.orgresearchgate.netiajps.comsaudijournals.comtandfonline.com.

Basic Hydrolysis : Exposure to basic solutions (e.g., sodium hydroxide) scirp.orgresearchgate.netiajps.comsaudijournals.comtandfonline.com.

Oxidation : Exposure to oxidizing agents (e.g., hydrogen peroxide) usp.orgscirp.orgresearchgate.netiajps.comsaudijournals.comtandfonline.com.

Thermal Degradation : Exposure to elevated temperatures (dry heat) scirp.orgresearchgate.netiajps.comsaudijournals.comtandfonline.com.

Photolytic Degradation : Exposure to light (UV or visible light) scirp.orgresearchgate.netiajps.comsaudijournals.comtandfonline.com.

Humidity Degradation : Exposure to high humidity conditions usp.orgresearchgate.nettandfonline.com.

Research Findings for Clindamycin Hydrochloride and its Derivatives:

Studies on Clindamycin and its derivatives, such as Clindamycin palmitate hydrochloride (CPH) and Clindamycin phosphate, reveal specific degradation behaviors under these stress conditions:

Acidic and Basic Conditions : Clindamycin-related compounds generally show significant degradation under both acidic and basic hydrolysis scirp.orgresearchgate.netiajps.comsaudijournals.comtandfonline.com. For example, CPH exhibited lability in the presence of acid and base scirp.orgtandfonline.com. Another study on Clindamycin (undifferentiated salt) and Sulfamethoxazole indicated significant degradation under acidic and basic conditions saudijournals.com. For CPH, degradation products eluted at specific retention times (e.g., 1.65, 4.02, 4.98, and 8.57 min under base degradation) tandfonline.com.

Oxidative Conditions : While some studies show Clindamycin-related compounds to be stable under peroxide degradation scirp.orgresearchgate.nettandfonline.com, others indicate that two primary degradation products can be generated upon exposure to hydrogen peroxide usp.org.

Thermal and Photolytic Conditions : Clindamycin palmitate hydrochloride has been reported to be generally stable under heat and light stress conditions scirp.orgresearchgate.nettandfonline.com. Similarly, Clindamycin (undifferentiated salt) has been found stable under wet heat and UV exposure saudijournals.com. However, Clindamycin can undergo thermal degradation in some formulations thaiscience.info.

Humidity Conditions : Clindamycin phosphate can undergo degradation under humidity, transforming into Clindamycin usp.org. CPH has been observed to be stable under humidity degradation researchgate.nettandfonline.com.

The development of stability-indicating HPLC methods is crucial, as they can effectively separate and quantify the active pharmaceutical ingredient from its degradation products, ensuring the reliability of quality control and stability testing throughout a product's shelf life scirp.orgsaudijournals.comtandfonline.com. Peak purity analysis, often performed using a photodiode array (PDA) detector, helps confirm the absence of co-eluting peaks, thereby validating the stability-indicating nature of the method scirp.orgresearchgate.nettandfonline.com.

Summary of Forced Degradation Study Observations for Clindamycin Palmitate Hydrochloride (CPH):

Type of Degradation% CPH Remaining% Degradation3 Point Peak PurityObservation researchgate.nettandfonline.com
Acid 85.914.10.99995Significant degradation observed researchgate.nettandfonline.com.
Base 39.260.80.99952Significant degradation observed, with multiple degradation products identified researchgate.nettandfonline.com.
Thermal 100.00.00.99995No degradation found researchgate.nettandfonline.com.
Peroxide 100.00.00.99992No degradation found researchgate.nettandfonline.com. (Note: Another source suggests peroxide can generate degradation products for Clindamycin phosphate usp.org).
Humidity 100.00.00.99992No degradation found researchgate.nettandfonline.com. (Note: Another source indicates Clindamycin phosphate degradation under humidity usp.org). Material was semi-solid during humidity degradation study tandfonline.com.
Photolytic 100.00.00.99992No degradation found researchgate.nettandfonline.com.

Environmental Research and Degradation Pathways of Clindamycin Hydrochloride

Environmental Presence and Impact Assessment

Clindamycin (B1669177), a lincosamide antibiotic, is considered a contaminant of emerging concern due to its widespread use and potential for environmental release. jwent.netjwent.net It enters the environment through various pathways, including human and animal excretion, and disposal of unused medications. jwent.net The presence of clindamycin in wastewater is a significant issue as conventional treatment processes are often ineffective at its complete removal. jwent.netbrieflands.com This leads to its detection in surface waters, which can pose risks to ecosystems. researchgate.netnih.gov

The environmental risk of clindamycin has been assessed, and its use is considered to pose a moderate environmental risk. fass.se One of the primary concerns is the potential for the development of antibiotic-resistant bacteria due to the continuous exposure of microbes to low concentrations of the antibiotic in the environment. jwent.netnih.gov The mode of action of clindamycin is to inhibit protein synthesis in bacteria, and it is particularly effective against prokaryotes like bacteria and blue-green algae (cyanobacteria). fass.se Consequently, these organisms are likely to be the most sensitive species to its presence in the environment. fass.se

Studies have been conducted to determine the Predicted No-Effect Concentration (PNEC), which is the concentration of a substance that is not expected to cause adverse effects to the environment. For clindamycin, the PNEC has been calculated to be 0.1 µg/L, based on the EC10 (the concentration causing a 10% effect) for green algae, which are considered a sensitive species. fass.se The ratio of the Predicted Environmental Concentration (PEC) to the PNEC for clindamycin is greater than one, which justifies the classification of moderate environmental risk. fass.se

Biodegradation and Persistence Studies

Information on the ready and inherent biodegradability of clindamycin is largely unavailable. fass.se Some sources state that it is biodegradable, while others indicate that its potential for persistence cannot be ruled out due to a lack of comprehensive data. fass.seofipharma.com The environmental half-life of clindamycin is noted to be long, contributing to its persistence. brieflands.com

Forced degradation studies, which are conducted under more extreme conditions than those typically found in the environment, have shown that clindamycin can be degraded. researchgate.netresearchgate.net However, these studies may not accurately reflect its behavior under natural environmental conditions. The lack of conclusive data on its biodegradation and persistence highlights the need for further research to fully understand its environmental fate. janusinfo.selgcstandards.comdcfinechemicals.comfujifilm.com

Bioaccumulation Potential

Bioaccumulation is the process by which a substance is absorbed by an organism from the environment through all routes of exposure (e.g., water, food, sediment) and accumulates in the organism at a concentration higher than that in the surrounding environment. This potential is often estimated using the partitioning coefficient, specifically the log Kow or log Dow value.

For clindamycin, the potential for bioaccumulation is considered to be low. fass.sejanusinfo.se This assessment is based on its calculated log Dow value at a pH of 7, which is 0.38. fass.se A log Kow or log Dow value of less than 4 generally indicates a low potential for a substance to bioaccumulate in organisms. fass.se While some safety data sheets state that no information is available on bioaccumulation, the available data on its partitioning coefficient suggests that it is unlikely to significantly accumulate in the food chain. ofipharma.comlgcstandards.comdcfinechemicals.comfujifilm.com

Advanced Oxidation Processes (AOPs) for Environmental Removal

Conventional wastewater treatment methods are often insufficient for the complete removal of persistent organic pollutants like clindamycin hydrochloride. jwent.net This has led to the investigation of Advanced Oxidation Processes (AOPs) as a more effective treatment technology. jwent.netiwaponline.comresearchgate.net AOPs are characterized by the in-situ generation of highly reactive hydroxyl radicals (•OH), which are powerful oxidizing agents capable of degrading a wide range of organic compounds. jwent.netjwent.netresearchgate.net

Photocatalytic Degradation (e.g., UV/TiO₂)

One of the most studied AOPs for the removal of clindamycin is heterogeneous photocatalysis using titanium dioxide (TiO₂) as a photocatalyst under ultraviolet (UV) irradiation. jwent.netjwent.net In this process, when TiO₂ absorbs UV light, it generates electron-hole pairs, which then react with water and oxygen to produce hydroxyl radicals and other reactive oxygen species. jwent.net These reactive species then attack and degrade the clindamycin molecules. jwent.net Studies have shown that the UV/TiO₂ process is a very effective method for the removal of clindamycin hydrochloride from aqueous solutions. jwent.netjwent.net Other photocatalysts, such as zinc oxide (ZnO), have also been investigated for the degradation of clindamycin. researchgate.net

Parametric Studies on Degradation Efficiency (e.g., pH, Catalyst Dosage, Initial Concentration, Radiation Time)

The efficiency of the photocatalytic degradation of clindamycin hydrochloride is influenced by several operational parameters. Understanding the effects of these parameters is crucial for optimizing the process for maximum removal efficiency.

pH: The pH of the solution is a critical factor affecting the surface charge of the photocatalyst and the speciation of the target compound. jwent.netjwent.net For the UV/TiO₂ process, the maximum removal rate for clindamycin has been observed at an acidic pH of 5. jwent.netjwent.net In contrast, studies using ZnO as a photocatalyst found that the degradation of clindamycin was more effective in alkaline conditions. researchgate.net

Catalyst Dosage: The concentration of the photocatalyst is another important parameter. An increase in catalyst dosage generally leads to an increase in the number of active sites for photocatalysis, thus enhancing the degradation rate. However, beyond an optimal concentration, the efficiency may decrease due to light scattering and particle agglomeration. For the UV/TiO₂ process, an optimal TiO₂ dosage of 0.5 g/L has been reported for the degradation of clindamycin. jwent.netjwent.net For ZnO, the optimum catalyst loading was found to be 3.0 g/L. researchgate.net

Initial Concentration: The initial concentration of clindamycin can also affect the degradation efficiency. Studies have shown that the degradation rate constant tends to decrease as the initial concentration of clindamycin increases. iwaponline.comresearchgate.net This is because at higher concentrations, the catalyst surface can become saturated with the antibiotic molecules, leading to a reduction in the availability of active sites for the generation of hydroxyl radicals. iwaponline.com

Radiation Time: The duration of UV irradiation directly impacts the extent of degradation. Generally, the removal efficiency of clindamycin increases with longer radiation times. jwent.net For the UV/TiO₂ process, a significant removal rate was achieved within 90 minutes of irradiation under optimal conditions. jwent.netjwent.net

The kinetics of clindamycin photocatalytic degradation have been found to follow pseudo-first-order kinetics. jwent.netjwent.netresearchgate.net This indicates that the rate of degradation is directly proportional to the concentration of clindamycin at any given time.

Q & A

Q. How can researchers confirm the identity and purity of clindamycin hydrochloride in raw materials?

  • Methodological Answer : Utilize pharmacopeial methods such as infrared spectroscopy (FTIR) to verify structural integrity by comparing characteristic peaks (e.g., amine, carbonyl, and hydroxyl groups) with reference standards . For purity assessment, employ HPLC with a mobile phase optimized for resolving clindamycin from impurities (e.g., clindamycin B or 7-epiclindamycin). The European Pharmacopoeia specifies acceptance criteria: total impurities ≤4.0% and individual impurities ≤2.0% .

Q. What experimental approaches are used to evaluate the stability of clindamycin hydrochloride under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies (e.g., 40°C/75% RH for 3 months) and long-term testing (25°C/60% RH for 6–12 months). Monitor critical parameters like moisture content (gravimetric analysis), dissolution rate (USP apparatus), and potency (HPLC assay). Forced degradation studies (e.g., exposure to heat, light, or acidic/alkaline conditions) help identify degradation pathways .

Q. How is the antimicrobial activity of clindamycin hydrochloride quantified in vitro?

  • Methodological Answer : Perform minimum inhibitory concentration (MIC) assays using broth microdilution or agar dilution methods against anaerobic and aerobic bacterial strains (e.g., Bacteroides fragilis or Staphylococcus aureus). Include quality control strains per CLSI guidelines to validate assay conditions .

Advanced Research Questions

Q. What strategies optimize the formulation of controlled-release clindamycin hydrochloride tablets for enhanced bioavailability?

  • Methodological Answer : Use polymer matrices (e.g., HPMC K15M or Guar gum) to modulate drug release kinetics. Preformulation studies should include excipient compatibility tests via FTIR and differential scanning calorimetry (DSC). For floating drug delivery systems, sodium bicarbonate (gas-generating agent) and sodium alginate (swelling polymer) can reduce buoyancy lag time to <30 seconds and prolong gastric retention .

Q. How can researchers resolve discrepancies in chromatographic purity assessments of clindamycin hydrochloride?

  • Methodological Answer : Cross-validate results using orthogonal methods. For example, if HPLC detects unresolved peaks, employ microchip capillary electrophoresis with contactless conductivity detection (LOD: 0.1 µg/mL) for rapid separation (<1 minute) in complex matrices. Adjust buffer composition (e.g., 2.0 mmol/L HAc-NaAc) and voltage (1.5 kV) to improve resolution .

Q. What experimental designs are appropriate for pharmacokinetic (PK) studies of clindamycin hydrochloride in animal models?

  • Methodological Answer : Use a crossover design with intravenous (IV) and oral administration to calculate absolute bioavailability. In rodents, administer 11 mg/kg IV via cephalic vein catheterization and collect serial blood samples for LC-MS/MS analysis. Model data using non-compartmental analysis (NCA) to derive AUC, Cmax, and t1/2 .

Q. How do researchers address challenges in quantifying low-concentration clindamycin hydrochloride in biological matrices?

  • Methodological Answer : Develop a validated LC-MS/MS method with solid-phase extraction (SPE) for plasma or tissue samples. Use deuterated clindamycin-d3 as an internal standard to correct for matrix effects. Optimize ionization parameters in positive ion mode (e.g., m/z 425.1 → 126.1 for clindamycin) to achieve a lower limit of quantification (LLOQ) of 5 ng/mL .

Data Contradiction Analysis

Q. How to interpret conflicting stability data between clindamycin hydrochloride and its phosphate ester in topical formulations?

  • Methodological Answer : Clindamycin phosphate exhibits superior stability in gel matrices due to reduced hygroscopicity and compatibility with gelling agents (e.g., carbomers). In contrast, clindamycin hydrochloride may degrade faster under accelerated conditions (40°C) due to hydrolysis. Resolve contradictions by conducting head-to-head stability studies using HPLC-UV and comparing impurity profiles .

Q. Why do pharmacopeial assays for clindamycin hydrochloride capsules show variability in potency (93–107%)?

  • Methodological Answer : Variability arises from differences in excipient interference (e.g., lactose or talc) during sample preparation. Mitigate this by using standard additions or matrix-matched calibration curves. The Japanese Pharmacopoeia (JP XV) recommends dissolving capsule contents in methanol to minimize excipient effects .

Regulatory and Compliance Considerations

Q. How to ensure compliance with pharmacopeial standards during method transfer for clindamycin hydrochloride analysis?

  • Methodological Answer : Perform a robustness study evaluating critical HPLC parameters (e.g., column temperature ±2°C, flow rate ±0.1 mL/min). Validate accuracy (spiked recovery: 98–102%), precision (RSD <2%), and linearity (R² >0.999) per ICH Q2(R1). Include system suitability checks (theoretical plates >2000, tailing factor <2.0) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.